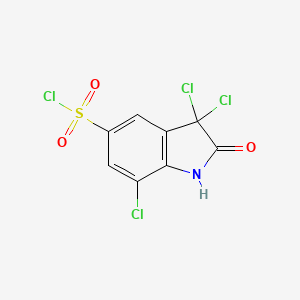
3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reagent Applications
3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride is a compound of interest in the realm of organic synthesis and chemical research. Its applications are diverse, ranging from serving as a precursor in the synthesis of various organic compounds to acting as a reagent in chemical reactions.
Trifluoromethylation and Chlorination
One significant application of related reagents is in the process of trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl-, and -sulfonylation, as well as chlorination reactions. For example, trifluoromethanesulfonyl chloride (CF3SO2Cl), a compound with structural similarities to this compound, has been extensively utilized in the formation of C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This highlights the compound's potential in contributing to the development of novel organic synthesis pathways, particularly in enantioselective chlorination processes (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).
Environmental Chemistry and Treatment Processes
Chloride Ion's Impact in AOPs
In environmental chemistry, the influence of chloride ions, such as those potentially derived from this compound degradation, on advanced oxidation processes (AOPs) is critical. Chloride ions can react with strong oxidants generated from persulfate activation, leading to the formation of chlorine radicals. These radicals play a pivotal role in organic substrate conversion, highlighting the compound's indirect effects in environmental remediation and the potential need for careful consideration of chlorinated by-products in water treatment processes (D. Oyekunle, Jiayi Cai, E. Gendy, & Zhuqi Chen, 2021).
Challenges and Opportunities in Electrochemical Treatment
Electrochemical Water Treatment
Electrochemical processes are gaining attention for the removal of contaminants from water, where the presence of chloride ions can significantly influence the treatment outcome. For instance, in electrochemical oxidation, the concentration of chloride ions may affect the formation of chlorate, perchlorate, and chlorinated organics, potentially compromising the effluent's quality. This underlines the importance of understanding the behavior of chloride-containing compounds like this compound in such treatment processes, to optimize conditions and minimize the formation of toxic by-products (J. Radjenovic & D. Sedlak, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3,7-trichloro-2-oxo-1H-indole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4NO3S/c9-5-2-3(17(12,15)16)1-4-6(5)13-7(14)8(4,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKHQNZSLWVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(C(=O)N2)(Cl)Cl)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




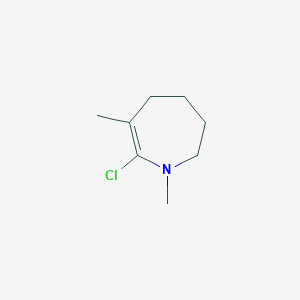
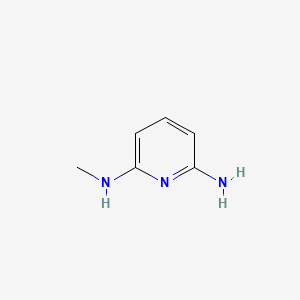
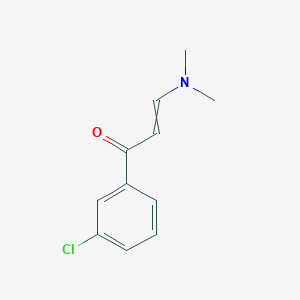
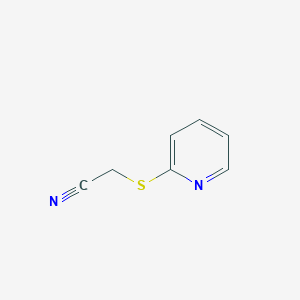
![9-Methyl-9H-pyrido[3,4-B]indole hydrochloride](/img/structure/B3153153.png)
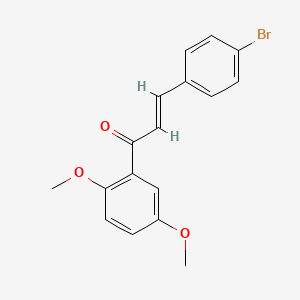

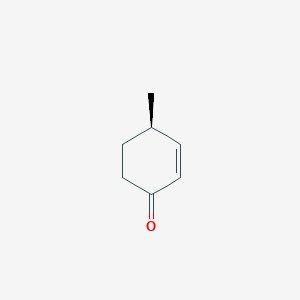

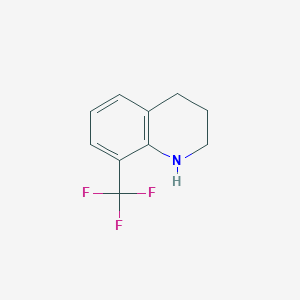
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid](/img/structure/B3153198.png)

